4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is an organic compound with a complex structure that includes an azo group, a benzonitrile group, and an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biological probe due to its azo group, which can undergo specific reactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that exert specific effects. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]phenol
- 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]aniline
- 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzene
Uniqueness
4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzonitrile group distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.
Biological Activity
The compound 4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile, a complex azo dye, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H24N4O2
- Molecular Weight : 412.48 g/mol
This compound features an azo group (-N=N-) which is known for its role in various biological activities. The presence of the aminophenoxy and butoxy groups contributes to its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the diazotization of an aniline derivative followed by coupling reactions with suitable phenolic compounds. The detailed synthetic pathway can be summarized as follows:
- Diazotization : Aniline derivatives are treated with nitrous acid to form diazonium salts.
- Coupling Reaction : The diazonium salt is then reacted with a phenolic compound to form the azo linkage.
Antitumor Activity
Recent studies have highlighted the antitumor properties of azo compounds similar to this compound. For instance, research indicates that derivatives containing phenolic structures exhibit significant cytotoxic effects against various cancer cell lines:
- Case Study : A study reported that compounds derived from aminophenylarsonic acid demonstrated cytotoxic activity against human tumor cell lines such as M-HeLa (cervical carcinoma) and HuTu 80 (duodenal adenocarcinoma). The sodium salt of a related azo compound showed superior selectivity compared to standard chemotherapeutics like Tamoxifen and 5-fluorouracil .
The proposed mechanism for the antitumor activity includes:
- Inhibition of Cell Proliferation : Azo compounds may interfere with DNA replication or repair mechanisms.
- Induction of Apoptosis : They can trigger programmed cell death pathways in malignant cells.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C24H24N4O2 |
Molecular Weight | 412.48 g/mol |
Solubility | Soluble in organic solvents |
Antitumor Activity | Cytotoxic against M-HeLa, HuTu 80 |
Selectivity Index | Superior to Tamoxifen |
Safety and Toxicity
While exploring the biological activity, it is crucial to consider the safety profile of such compounds. Azo compounds can exhibit toxicity; thus, appropriate handling and safety measures are essential during synthesis and application.
Toxicological Data
- Hazard Statements : Toxic if swallowed or in contact with skin; causes skin irritation.
- Precautionary Measures : Use protective gloves and eyewear; avoid inhalation or skin contact.
Properties
CAS No. |
919533-68-9 |
---|---|
Molecular Formula |
C23H22N4O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[[4-[4-(4-aminophenoxy)butoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C23H22N4O2/c24-17-18-3-7-20(8-4-18)26-27-21-9-13-23(14-10-21)29-16-2-1-15-28-22-11-5-19(25)6-12-22/h3-14H,1-2,15-16,25H2 |
InChI Key |
PXCVJSBEEZSKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.